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molecular formula C7H4ClF3N4 B1630966 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 885461-50-7

7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1630966
M. Wt: 236.58 g/mol
InChI Key: ZPRYBESGXFDOSK-UHFFFAOYSA-N
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Patent
US09238653B2

Procedure details

4-chloroaniline (0.355 g, 2.78 mmol) was added to a well-stirred absolute ethanol solution of 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (0.547 g, 2.32 mmol, 15-20 mL). After stirring for 6-8 hours at room temperature, the desired product crystallized and was then filtered. Subsequent purification using column chromatography gave the final product in 66% yield.
Quantity
0.355 g
Type
reactant
Reaction Step One
Quantity
17.5 (± 2.5) mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl[C:10]1[N:15]2[N:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[N:18]=[C:14]2[N:13]=[C:12]([CH3:23])[CH:11]=1>C(O)C>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10]2[N:15]3[N:16]=[C:17]([C:19]([F:20])([F:22])[F:21])[N:18]=[C:14]3[N:13]=[C:12]([CH3:23])[CH:11]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.355 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
17.5 (± 2.5) mL
Type
reactant
Smiles
ClC1=CC(=NC=2N1N=C(N2)C(F)(F)F)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 6-8 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the desired product crystallized
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
Subsequent purification

Outcomes

Product
Details
Reaction Time
7 (± 1) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=CC(=NC=2N1N=C(N2)C(F)(F)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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